3-Hydroxymandelic acid
Overview
Description
3-Hydroxymandelic acid is a valuable specialty chemical used in various industries, including pharmaceuticals, cosmetics, and as precursors for flavors. The interest in its biosynthesis and chemical synthesis has grown due to the potential for environmentally sustainable production methods.
Synthesis Analysis
Research has demonstrated the possibility of producing 3-Hydroxymandelic acid through microbial fermentation, specifically using engineered yeast strains such as Saccharomyces cerevisiae. These strains have been genetically modified to express hydroxymandelate synthases, leading to the production of mandelic and 4-hydroxymandelic acid directly from glucose (Reifenrath & Boles, 2018).
Molecular Structure Analysis
While the specific molecular structure analysis of 3-Hydroxymandelic acid isn't detailed in the provided papers, the compound's structure can be derived from its synthesis pathways and the enzymes involved in its biosynthesis. The manipulation of hydroxymandelate synthase and the aromatic amino acid pathway is key to its production, indicating the structural dependencies on precursor compounds.
Chemical Reactions and Properties
The chemical properties of 3-Hydroxymandelic acid are influenced by its functional groups and molecular structure. It participates in condensation reactions, as seen in its synthesis from guaethol and glyoxylic acid, with conditions optimized for high yield production (Jing-bin, 2004).
Scientific Research Applications
A study by Hanko, Minton, and Malys (2017) in "Scientific Reports" explored the use of a 3-hydroxypropionic acid-inducible system from Pseudomonas putida KT2440 for orthogonal gene expression control in Escherichia coli and Cupriavidus necator. This finding has potential applications in synthetic biology and biotechnology (Hanko, Minton, & Malys, 2017).
Li et al. (2016) demonstrated in "Scientific Reports" how optimizing glycerol metabolism in Klebsiella pneumoniae led to significant production of 3-hydroxypropionic acid, a key component for biological production from renewable carbon sources (Li, Wang, Ge, & Tian, 2016).
Annino, Lipson, and Williams (1965) in "Clinical Chemistry" developed a method for quantitating 3-methoxy-4-hydroxymandelic acid (VMA) in urine, providing a useful tool for analyzing urinary acidity levels (Annino, Lipson, & Williams, 1965).
Fei-Fei et al. (2016) in "Microbial Cell Factories" engineered E. coli strains to efficiently produce 4-hydroxymandelic acid from lignocellulosic biomass, offering a promising route for pharmaceuticals and food additives production (Fei-Fei, Zhao, Li, Qiao, & Zhao, 2016).
Choremis et al. (1967) in "Clinica Chimica Acta" found that children with rheumatic fever and other collagen diseases had low urinary levels of 3-methoxy-4-hydroxymandelic acid, indicating decreased monoamine oxidase activity (Choremis, Constantsas, Agathopoulos, Matsaniotis, & Danelatos-Athanassiadis, 1967).
Safety And Hazards
Future Directions
The study of the electronic structure of 3-hydroxymandelic acid showed that the substitution of the aromatic ring with a hydroxyl group/groups and methoxy group changed the π-electron system in the mandelic acid structure . This suggests potential future directions in the study of its chemical properties and applications.
properties
IUPAC Name |
2-hydroxy-2-(3-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDAJRAVOVKLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864737 | |
Record name | Hydroxy(3-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000750 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
31 mg/mL | |
Record name | 3-Hydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000750 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxymandelic acid | |
CAS RN |
17119-15-2 | |
Record name | 3-Hydroxymandelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17119-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxymandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017119152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxy(3-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxyphenylglycolic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.424 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYMANDELIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/537K5QMU5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Hydroxymandelic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000750 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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